1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
Description
Chemical Structure and Properties The compound 1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol (CAS: 449804-09-5) features a hexafluoroisopropanol (HFIP) moiety linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Its molecular formula is C₁₅H₁₇BF₆O₃ (MW: 370.10), combining the strong electron-withdrawing effects of six fluorine atoms with the boronic ester functionality . The HFIP group enhances acidity (pKa ~9–10), solubility in polar organic solvents, and hydrogen-bond-donating capacity, while the dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions .
Applications
This compound is primarily utilized in medicinal chemistry and materials science. The boronic ester acts as a protected boronic acid for synthesizing biaryls via palladium-catalyzed couplings , while the HFIP moiety may improve pharmacokinetic properties (e.g., metabolic stability) in drug candidates .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF6O3/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(23,14(17,18)19)15(20,21)22/h5-8,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOZJJNLQZZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of specialized catalysts and solvents to ensure high yield and purity. The process is carefully monitored to maintain the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve the desired outcome, with careful control of temperature, pressure, and reaction time.
Major Products Formed: The major products formed from these reactions include various derivatives and intermediates that are used in further chemical synthesis and research applications.
Scientific Research Applications
Organic Synthesis
This compound plays a significant role in organic synthesis as a reagent in various chemical reactions. Its unique structure allows it to participate in nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. Specifically, the presence of the boron moiety makes it an effective coupling partner in Suzuki-Miyaura reactions .
Pharmaceutical Development
In pharmaceutical chemistry, 1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its fluorinated nature can enhance the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability .
Material Science
The compound is also utilized in material science for developing advanced materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the performance of materials used in coatings and adhesives due to its unique chemical characteristics .
Case Study 1: Application in Drug Synthesis
A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this compound as a building block for synthesizing novel anti-cancer agents. The researchers highlighted its role in facilitating efficient coupling reactions which led to high yields of desired products with minimal side reactions .
Case Study 2: Material Enhancement
Research conducted by a team at a leading materials science institute explored the use of this compound in creating high-performance polymer composites. The results indicated that incorporating this hexafluoro compound significantly improved the thermal stability and mechanical strength of the resulting materials compared to traditional formulations .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors and enzymes, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Boronic Esters
Fluorinated Alcohol Analogues
Key Functional Differences
- Acidity: The target compound’s HFIP group confers acidity comparable to carboxylic acids (pKa ~9–10), enabling unique reactivity in deprotonation-assisted coupling reactions. Non-fluorinated analogues (e.g., propan-2-ol derivatives) exhibit pKa values ~15–16, limiting their utility in base-sensitive systems .
- Boronic Ester Reactivity: The electron-withdrawing fluorine atoms activate the boronic ester toward Suzuki-Miyaura couplings by stabilizing the transient boronate-Pd complex. Non-fluorinated analogues require harsher conditions (e.g., higher temperatures) for comparable yields .
- Solubility: Fluorination enhances solubility in fluorinated solvents (e.g., HFIP, perfluorodecalin), facilitating reactions in biphasic systems.
Biological Activity
1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol (commonly referred to as HFD) is a fluorinated alcohol that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of HFD based on available research findings and case studies.
Chemical Structure and Properties
HFD is characterized by its complex molecular structure which includes a hexafluoroisopropanol moiety and a boronate ester. Its molecular formula is , and it has a molecular weight of approximately 380.11 g/mol. The presence of fluorine atoms enhances its lipophilicity and stability in biological systems.
The biological activity of HFD is primarily attributed to its ability to interact with biological membranes and proteins due to its unique hydrophobic and hydrophilic balance. The fluorinated groups increase membrane permeability and can influence protein folding and function.
Anticancer Activity
Recent studies have indicated that HFD exhibits promising anticancer properties. In vitro assays demonstrated that HFD can induce apoptosis in various cancer cell lines by activating caspase pathways. A notable study reported that HFD treatment led to a significant reduction in cell viability in breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours of exposure .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 12 | 48 hours |
| HeLa | 15 | 48 hours |
| A549 | 10 | 48 hours |
Antimicrobial Properties
HFD has also been evaluated for its antimicrobial activity. Research indicates that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. A study found that HFD inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of HFD. The results showed a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. This suggests that HFD can effectively trigger cell death pathways in cancer cells.
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial efficacy of HFD against clinical isolates of bacteria. The study demonstrated that HFD not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups. This highlights its potential application in treating biofilm-associated infections.
Safety and Toxicology
While the biological activities of HFD are promising, safety assessments are crucial. Preliminary toxicity studies suggest that HFD has a low toxicity profile in mammalian cell lines at therapeutic concentrations. However, further in vivo studies are necessary to fully understand its safety profile .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves two key steps:
- Step 1 : Preparation of the hexafluorinated propanol backbone via nucleophilic substitution or condensation reactions. For example, hexafluoroacetone derivatives can react with aromatic boronate esters under controlled conditions (e.g., anhydrous solvents like THF or DCM, inert atmosphere) .
- Step 2 : Suzuki-Miyaura coupling to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The boronate ester moiety is stabilized by pinacol, enabling efficient cross-coupling with halogenated aromatic precursors . Key considerations: Use palladium catalysts (e.g., Pd(PPh₃)₄) and optimize reaction temperature (60–100°C) to avoid deboronation side reactions.
Q. How should this compound be stored to maintain stability?
- Moisture sensitivity : The dioxaborolane group hydrolyzes readily in the presence of water. Store under inert gas (argon) in flame-sealed ampules or Schlenk flasks with molecular sieves .
- Temperature : Keep at –20°C in the dark to prevent thermal decomposition or fluorinated alcohol degradation .
- Handling : Use gloveboxes for aliquoting and minimize exposure to ambient humidity.
Q. What spectroscopic methods are critical for characterization?
- ¹⁹F NMR : To confirm the hexafluoro-isopropyl group (δ –70 to –80 ppm, split due to coupling with adjacent protons) .
- ¹¹B NMR : Detects the dioxaborolane moiety (δ 28–32 ppm, characteristic of sp²-hybridized boron) .
- Mass spectrometry (HRMS) : Validate molecular weight (C₁₅H₁₇BF₆O₃; MW 370.10) and isotopic patterns .
- X-ray crystallography : Resolves steric effects of the bulky fluorinated and boronate groups (e.g., torsion angles between aromatic rings) .
Advanced Research Questions
Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?
- Steric and electronic effects : The tetramethyl substituents on the dioxaborolane enhance steric protection of the boron center, reducing undesired protodeboronation. This improves yields in Suzuki-Miyaura couplings with electron-deficient aryl halides .
- Optimization : Use polar aprotic solvents (e.g., DMF) and bases (e.g., Cs₂CO₃) to stabilize the boronate intermediate. Ligand-free Pd catalysts are often sufficient due to the boronate’s stability .
Q. What role do fluorine substituents play in modulating physicochemical properties?
- Lipophilicity : The hexafluoro-isopropyl group increases logP by ~2 units compared to non-fluorinated analogs, enhancing membrane permeability in drug discovery studies .
- Acidity : The –CF₃ groups lower the pKa of the hydroxyl group (pKa ~9–10), enabling selective deprotonation for functionalization (e.g., etherification) under mild conditions .
- Thermal stability : Fluorination reduces thermal decomposition rates by 30–40% compared to hydrocarbon analogs, as shown in DSC studies .
Q. How can researchers resolve contradictions in ¹⁹F NMR data under varying conditions?
- Dynamic effects : Rotational barriers in the hexafluoro-isopropyl group cause variable splitting patterns. Use variable-temperature NMR (VT-NMR) to decouple signals at elevated temperatures (e.g., 50°C) .
- Solvent effects : Polar solvents (e.g., CD₃CN) may shift δ values by 0.5–1.0 ppm. Always report solvent and temperature conditions .
- Quantitative analysis : Integrate ¹⁹F signals against an internal standard (e.g., C₆F₆) to confirm stoichiometry in reaction mixtures .
Q. What are the challenges in achieving high purity during synthesis?
- Byproduct formation : Trace hydrolysis of the dioxaborolane generates boronic acids, detectable via TLC (Rf difference ~0.2 in 7:3 hexane/EtOAc). Purify via flash chromatography (silica gel, gradient elution) .
- Fluorinated impurities : Hexafluoroacetone dimers may form if reaction temperatures exceed 100°C. Monitor by GC-MS and recrystallize from hexane/Et₂O .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
